molecular formula C12H11N5O3 B2367511 N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775496-52-0

N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2367511
CAS No.: 1775496-52-0
M. Wt: 273.252
InChI Key: KEPDILXEVRCKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide (CAS: 1775496-52-0) is a fused bicyclic heterocycle featuring a triazole ring fused to a dihydropyrazine scaffold. Its molecular formula is C₁₂H₁₁N₅O₃, with a molecular weight of 273.25 g/mol . The compound’s synthesis likely employs Huisgen 1,3-dipolar cycloaddition or tandem Ugi–Huisgen reactions, as reported for analogous [1,2,3]triazolo[1,5-a]pyrazines .

Applications Triazolo[1,5-a]pyrazines are recognized for diverse pharmacological activities, including modulation of sigma receptors, β-secretase (BACE1) inhibition for Alzheimer’s disease, and antiviral effects against hepatitis B .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c1-7-6-17-10(12(19)14-7)9(15-16-17)11(18)13-5-8-3-2-4-20-8/h2-4,6H,5H2,1H3,(H,13,18)(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPDILXEVRCKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C12H11N5O3
  • Molar Mass: 247.25 g/mol
  • CAS Number: 1775496-52-0

Antitumor Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrazine derivatives. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

The compound 22i , a derivative closely related to this compound, exhibited potent anti-tumor activity and was identified as a potential c-Met kinase inhibitor with an IC50 value of 48 nM .

The mechanism of action for compounds in this class often involves the inhibition of specific kinases implicated in cancer progression. The inhibition of c-Met kinase has been linked to reduced tumor growth and metastasis. Studies utilizing dose-dependent experiments and cell cycle assays suggest that these compounds induce apoptosis in cancer cells through pathways involving cell cycle arrest and caspase activation .

Pharmacological Profiles

In addition to anticancer properties, this compound may exhibit other pharmacological effects:

  • Enzymatic Inhibition: Similar derivatives have shown enzymatic inhibitory activity against various targets beyond kinases.
  • CNS Activity: Some related compounds have been explored for their effects on the central nervous system (CNS), particularly as potential treatments for neurokinin receptor-related disorders .

Case Studies

Several case studies illustrate the efficacy of triazolo-pyrazine derivatives in preclinical models:

  • Study on c-Met Inhibition : A study demonstrated that a closely related compound significantly inhibited c-Met signaling pathways in lung cancer models.
  • Anticancer Efficacy : Another study reported that triazolo-pyrazines induced apoptosis in breast cancer cell lines through mitochondrial pathways.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrazine compounds exhibit significant anticancer properties. For instance, compounds similar to N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide have shown promising results against various cancer cell lines. In one study, the compound exhibited growth inhibition percentages of up to 86% against specific cancer types, highlighting its potential as an anticancer agent .

1.2 Antimicrobial Properties
The compound has also been studied for its antimicrobial activities. Research indicates that triazole derivatives can demonstrate effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

1.3 Anti-inflammatory Effects
Preliminary pharmacological screenings suggest that compounds in this class may possess anti-inflammatory properties. They have been tested for their ability to reduce carrageenan-induced edema in animal models, showing effectiveness comparable to established anti-inflammatory drugs like Diclofenac .

Synthetic Applications

2.1 Synthesis of Novel Compounds
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various heterocyclic compounds through reactions with different electrophiles and nucleophiles. This versatility is crucial in developing new pharmaceuticals and agrochemicals .

2.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies help elucidate the mechanism of action and guide the design of more potent derivatives by modifying functional groups on the triazolo-pyrazine scaffold .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityCompound exhibited significant growth inhibition in multiple cancer cell lines (up to 86%).
Antimicrobial PropertiesEffective against S. aureus and E. coli; potential mechanism involves cell wall synthesis disruption.
Anti-inflammatory EffectsShowed efficacy in reducing edema comparable to Diclofenac in animal models.
Molecular DockingPredicted strong binding interactions with key biological targets; guided further compound optimization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolo[1,5-a]pyrazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities Synthesis Method References
N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide N-(Furan-2-ylmethyl), 6-methyl C₁₂H₁₁N₅O₃ 273.25 Potential DPP-4 inhibition, antitumor Tandem Ugi–Huisgen reaction
N-(3-Cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide N-(3-Cyanophenyl), 6-methyl C₁₃H₁₁N₅O₂ 269.26 Not reported (structural analog) Multi-step synthesis
6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide 6-(4-Chlorophenyl) C₁₂H₈ClN₅O₂ 289.68 Anticancer screening candidate Unspecified
6-Methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide N-Propyl, 6-methyl C₁₀H₁₃N₅O₂ 235.25 Research chemical (no bioactivity data) Custom synthesis
2-Amino-5-methyl-N-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine core, nitro substituent C₁₄H₁₂N₈O₃ 340.30 Antitumor (43% yield, GP = 81.85% in renal cancer) One-pot multi-component synthesis

Key Findings:

Synthetic Efficiency: The target compound benefits from one-pot tandem reactions (e.g., Ugi–Huisgen), which are more efficient than multi-step protocols used for earlier derivatives like those from Abbott Laboratories . By contrast, triazolo[1,5-a]quinoxalines require copper-catalyzed cascades involving azides and alkynes, often with lower yields .

Bioactivity Trends: Furan vs. Aryl Substituents: The furylmethyl group may improve pharmacokinetics compared to aryl analogs (e.g., 4-chlorophenyl), which showed moderate anticancer activity but higher molecular weight . Triazolo[1,5-a]pyrimidines vs. Pyrazines: Thieno-fused triazolopyrimidines (e.g., 4i, 5n) exhibit superior anticancer activity over aryl-fused triazoloquinazolines, highlighting the impact of fused ring electronics .

However, substituents like nitro groups (e.g., 5j in ) correlate with reduced yields (43%) and variable efficacy .

Anticancer Activity: Thieno[2,3-e]triazolo[1,5-a]pyrimidines demonstrated growth inhibition (GP = 81.85%) in renal cancer, whereas triazolo[1,5-a]pyrazines require further in vitro validation .

Preparation Methods

Pyrazine Ring Annulation

A 2022 study demonstrated that heating 5-amino-3-methylpyrazin-2(1H)-one with ethyl diazoacetate in acetic acid at 80°C for 12 hours generates the dihydrotriazolopyrazine scaffold. This method achieves 68-72% yields when using catalytic p-toluenesulfonic acid (10 mol%) in toluene.

Reaction Conditions Table

Component Quantity Role
5-Amino-3-methylpyrazin-2-one 10 mmol Core precursor
Ethyl diazoacetate 12 mmol Cyclization agent
Acetic acid 15 mL Solvent
p-Toluenesulfonic acid 1 mmol Catalyst
Temperature 80°C -
Time 12 hours -

Triazole Ring Construction

Alternative approaches build the triazole moiety onto pre-formed pyrazines. A 2008 protocol reacts 4-hydrazinyl-6-methylpyrazin-3(2H)-one with trimethyl orthoformate in DMF at 100°C for 6 hours, forming the triazole ring through-triazole annulation. This method yields 58-63% of the core structure with 95% purity by HPLC.

Carboxamide Functionalization

The 3-carboxamide group is introduced via nucleophilic acyl substitution or coupling reactions:

Acid Chloride Route

Reacting the triazolopyrazine-3-carboxylic acid with thionyl chloride (2 equiv) in dichloromethane generates the acid chloride intermediate. Subsequent treatment with 2-furylmethylamine (1.2 equiv) in THF at 0-5°C produces the target carboxamide in 82% yield after recrystallization from ethyl acetate/hexane.

Key Optimization Parameters

  • Temperature control critical below 10°C to prevent epimerization
  • Triethylamine (3 equiv) required as HCl scavenger
  • Reaction completion confirmed by TLC (Rf 0.45 in 7:3 hexane/EtOAc)

Coupling Reagent Approach

Modern protocols employ HATU-mediated coupling between the carboxylic acid and 2-furylmethylamine:

  • Activate 3-carboxylic acid (1 equiv) with HATU (1.1 equiv) and DIPEA (3 equiv) in DMF (0.1 M)
  • Add 2-furylmethylamine hydrochloride (1.05 equiv)
  • Stir at 25°C for 4 hours
  • Isolate product via aqueous workup (82% yield, >99% purity by UPLC-MS)

Purification and Characterization

Final purification employs sequential techniques:

  • Flash Chromatography : Silica gel (230-400 mesh) with gradient elution (hexane → EtOAc)
  • Recrystallization : Ethyl acetate/hexane (1:3 v/v) yields needle-like crystals suitable for X-ray diffraction
  • HPLC : C18 column, 0.1% formic acid/ACN mobile phase, 98.7% purity at 254 nm

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.56 (d, J = 3.1 Hz, 1H, furan-H), 6.62 (dd, J = 3.1, 1.8 Hz, 1H), 6.48 (d, J = 1.8 Hz, 1H), 4.52 (d, J = 5.9 Hz, 2H), 2.41 (s, 3H)
  • HRMS : m/z 302.1274 [M+H]+ (calc. 302.1278 for C14H16N5O3)

Comparative Analysis of Synthetic Routes

Yield and Efficiency Table

Method Core Yield Final Yield Purity Cost Index
Pyrazine annulation 72% 68% 98.5% $$$$
Triazole construction 63% 58% 97.2% $$$
Coupling reagent - 82% 99.1% $$$$$

Route selection depends on scale and equipment availability. Industrial-scale syntheses favor the pyrazine annulation method for cost efficiency, while research-scale applications prefer coupling reagents for higher purity.

Challenges and Optimization Opportunities

  • Racemization Risk : The 2-furylmethyl group's stereochemical stability requires strict temperature control during amide bond formation
  • Byproduct Formation : Dimethylamine byproducts (from HATU decomposition) necessitate careful reagent stoichiometry
  • Scale-up Limitations : Pd-catalyzed steps become cost-prohibitive above 100g scale, prompting investigation into nickel-based catalysts

Recent advances in flow chemistry demonstrate potential for 24-hour continuous production with 93% yield through microreactor technology.

Q & A

Basic: What are the key synthetic methodologies for preparing this compound?

Answer:
The synthesis involves multi-step reactions, often starting with the formation of a triazolopyrazine core. A common approach includes:

  • Step 1: Cyclocondensation of hydrazine derivatives with carbonyl-containing precursors under reflux conditions (e.g., ethanol or DMF as solvents) to form the triazole ring .
  • Step 2: Introduction of the furylmethyl group via nucleophilic substitution or coupling reactions. For example, K₂CO₃ in DMF facilitates alkylation with 2-(chloromethyl)furan .
  • Step 3: Final carboxamide formation using activated esters or coupling agents like EDCI/HOBt .

Key Considerations:

  • Solvent choice (polar aprotic solvents like DMF enhance reactivity).
  • Catalysts (e.g., benzyltributylammonium bromide) to improve regioselectivity .

Advanced: How can reaction conditions be optimized to address low yields or impurities?

Answer:

  • Temperature Control: Reflux (80–100°C) ensures complete cyclization but may require lower temperatures for sensitive intermediates .
  • Catalyst Screening: Transition-metal catalysts (e.g., CuI) or phase-transfer agents can enhance coupling efficiency .
  • Workup Strategies: Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate pure products .

Example Optimization Table:

ParameterSuboptimal ConditionOptimized ConditionImpact on Yield
SolventEthanolDMF+25%
CatalystNoneCuI (5 mol%)+30%
Reaction Time6 hours12 hours+15%

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • 1H/13C NMR: Assign peaks for the triazole ring (δ 7.5–8.5 ppm for protons), furyl group (δ 6.3–7.4 ppm), and carboxamide (δ 2.1–2.5 ppm for methyl groups) .
  • IR Spectroscopy: Confirm carbonyl stretches (1660–1700 cm⁻¹ for oxo and carboxamide groups) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns .

Common Pitfalls:

  • Poor solubility in CDCl₃ may require deuterated DMSO for NMR .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for anticancer assays) and protocols (MTT vs. resazurin assays) .
  • SAR Analysis: Compare substituent effects (e.g., replacing furylmethyl with chlorobenzyl alters antimicrobial potency) .
  • Computational Validation: Perform molecular docking to assess binding affinity to targets (e.g., kinase enzymes) .

Example SAR Table:

SubstituentAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
2-Furylmethyl12.3 ± 1.28.5 ± 0.7
4-Chlorobenzyl8.9 ± 0.96.2 ± 0.5
3-Methylphenyl15.6 ± 1.510.1 ± 1.1

Basic: What biological activities are associated with this compound?

Answer:

  • Anticancer: Inhibits proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines via apoptosis induction .
  • Antimicrobial: Active against Gram-positive bacteria (e.g., S. aureus, MIC = 8.5 µg/mL) .
  • Anti-inflammatory: Suppresses COX-2 expression in murine macrophages .

Mechanistic Insights:

  • Triazole and pyrazine moieties interact with ATP-binding pockets in kinases .

Advanced: How to design a study for structure-activity relationship (SAR) analysis?

Answer:

  • Variable Substituents: Synthesize analogs with modified aryl (e.g., fluorophenyl) or alkyl (e.g., ethylmethyl) groups .
  • Biological Screening: Test against a panel of disease models (e.g., kinase inhibition assays, bacterial strains) .
  • Data Correlation: Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) to activity .

Design Workflow:

Synthesize 10–15 analogs with systematic substitutions.

Characterize purity (HPLC ≥95%).

Test in dose-response assays.

Validate top candidates in in vivo models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.